

Spectroscopic Analysis of 3-Acetyl-1-(phenylsulfonyl)pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetyl-1-(phenylsulfonyl)pyrrole

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic building block, **3-Acetyl-1-(phenylsulfonyl)pyrrole** (CAS 81453-98-7). An essential compound in medicinal chemistry and organic synthesis, a thorough understanding of its structural features through spectroscopic analysis is critical for its application.^{[1][2]} This document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and offers a comprehensive interpretation of the data. The molecular formula of the compound is C₁₂H₁₁NO₃S, and its molecular weight is 249.29 g/mol.^{[3][4]}

Introduction

3-Acetyl-1-(phenylsulfonyl)pyrrole, also known by its IUPAC name 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone, is a versatile organic compound featuring a pyrrole ring functionalized with an acetyl group and a phenylsulfonyl moiety.^{[1][4]} The electron-withdrawing nature of the phenylsulfonyl group significantly influences the electronic environment of the pyrrole ring, making this compound a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring structural integrity and purity. This guide serves as a self-validating reference for scientists, detailing the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

The structural framework of **3-Acetyl-1-(phenylsulfonyl)pyrrole** is foundational to understanding its spectral data. The key components are:

- A five-membered aromatic pyrrole ring.
- An N-phenylsulfonyl group attached to the pyrrole nitrogen.
- An acetyl group at the C3 position of the pyrrole ring.

These features give rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections.

Figure 1. Chemical structure of **3-Acetyl-1-(phenylsulfonyl)pyrrole**.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following protocols represent standard, validated methods for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

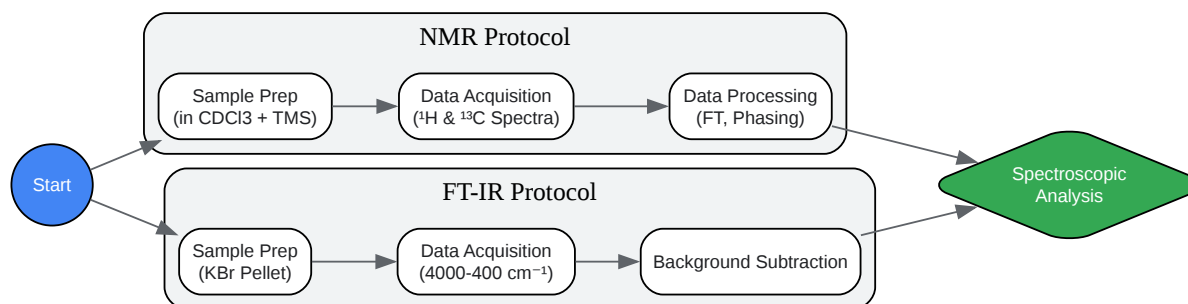
- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology:
 - Sample Preparation: Dissolve approximately 10-20 mg of **3-Acetyl-1-(phenylsulfonyl)pyrrole** (purity $\geq 98\%$) in 0.5-0.7 mL of deuterated chloroform (CDCl_3).^[3] The choice of CDCl_3 is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.
 - Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
 - Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).^[4]

- Acquisition Parameters (^1H NMR):
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 8-16
- Acquisition Parameters (^{13}C NMR):
 - Pulse Program: Proton-decoupled
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, depending on concentration)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Methodology:
 - Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.
 - Pellet Formation: Press the mixture under high pressure using a hydraulic press to form a thin, transparent pellet. The use of a KBr pellet is a classic technique for solid samples, providing clear spectra free from solvent interference.[4]
 - Instrumentation: Analyze the pellet using a standard FT-IR spectrometer.

- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing: Perform a background scan (of a blank KBr pellet or empty sample chamber) and subtract it from the sample spectrum to eliminate atmospheric (CO_2 , H_2O) absorptions.



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Figure 2. Workflow for spectroscopic data acquisition and analysis.

Spectroscopic Data & Interpretation

While direct access to the primary spectral data is restricted, this section provides an expert interpretation based on the known structure and data from analogous compounds. The data presented here are predicted values and should be confirmed against experimentally acquired spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrole and phenyl rings, as well as the methyl protons of the acetyl group.

Table 1: Predicted ^1H NMR Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	# of Protons	Assignment	Rationale
~7.9-8.0	m	2H	Phenyl (ortho-H)	Deshielded by adjacent electron-withdrawing SO_2 group.
~7.5-7.7	m	3H	Phenyl (meta- & para-H)	Typical aromatic region for phenyl protons.
~7.8	t	1H	Pyrrole (H2)	Electron-withdrawing groups deshield this proton significantly.
~7.3	t	1H	Pyrrole (H5)	Less deshielded than H2 but influenced by the sulfonyl group.
~6.6	t	1H	Pyrrole (H4)	Adjacent to the acetyl group, shows distinct coupling.

| ~2.4 | s | 3H | Acetyl (CH_3) | Singlet in the typical region for a methyl ketone. |

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on all twelve carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and methyl carbons.

Table 2: Predicted ^{13}C NMR Data (CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~192.0	Carbonyl (C=O)	Typical chemical shift for a ketone carbonyl carbon.
~139.0	Phenyl (ipso-C)	Quaternary carbon attached to the sulfonyl group.
~134.0	Phenyl (para-C)	Aromatic CH carbon.
~129.5	Phenyl (meta-C)	Aromatic CH carbons.
~127.0	Phenyl (ortho-C)	Aromatic CH carbons.
~132.0	Pyrrole (C3)	Quaternary carbon attached to the acetyl group.
~125.0	Pyrrole (C2)	Aromatic CH carbon.
~120.0	Pyrrole (C5)	Aromatic CH carbon.
~112.0	Pyrrole (C4)	Aromatic CH carbon.

| ~26.0 | Acetyl (CH₃) | Aliphatic carbon of the methyl group. |

FT-IR Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.

Table 3: Key FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100-3000	Medium	C-H stretch	Aromatic (Phenyl & Pyrrole)
~1670	Strong	C=O stretch	Acetyl Ketone
~1585	Medium	C=C stretch	Aromatic Rings
~1370	Strong	S=O stretch (asymmetric)	Sulfonyl (SO ₂)
~1180	Strong	S=O stretch (symmetric)	Sulfonyl (SO ₂)

| ~750 & ~690 | Strong | C-H bend (out-of-plane) | Monosubstituted Phenyl |

The strong absorption around 1670 cm⁻¹ is highly characteristic of the acetyl group's carbonyl stretch. The two strong bands for the S=O stretching are definitive proof of the sulfonyl group.

Conclusion

The spectroscopic profile of **3-Acetyl-1-(phenylsulfonyl)pyrrole** is well-defined and consistent with its molecular structure. The key identifying features are the strong carbonyl and sulfonyl absorptions in the IR spectrum, and the distinct sets of aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra. This guide provides a validated framework for the acquisition and interpretation of this data, serving as a critical resource for researchers utilizing this versatile building block in their synthetic endeavors.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Acetyl-1-(phenylsulfonyl)pyrrole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185436#spectroscopic-data-for-3-acetyl-1-phenylsulfonyl-pyrrole-nmr-ir]

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